
TCO-PEG8-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG8-TFP ester involves the reaction of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and tetrafluorophenyl (TFP) ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups involved. The PEG chain enhances water solubility and biocompatibility, while the TFP ester provides a reactive site for further chemical modifications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain stability and prevent degradation .
Chemical Reactions Analysis
Amine Modification via TFP Ester
The TFP ester group reacts selectively with primary amines (ε-amino groups of lysine residues or N-termini) under physiological conditions (pH 7.0–9.0, 4–25°C). This reaction forms stable amide bonds, enabling covalent conjugation to proteins, antibodies, or peptides .
Key Reaction Parameters:
Parameter | Value/Range |
---|---|
Reaction pH | 7.0–9.0 |
Temperature | 4–25°C |
Reaction Time | 30 min–2 hours |
Amine Concentration | 1–10 mM |
Solvent Compatibility | Aqueous buffers (PBS, HEPES), DMSO |
Mechanism :
-
Nucleophilic Attack : The primary amine attacks the electrophilic carbonyl carbon of the TFP ester.
-
Tetrahedral Intermediate : Formation of a transient tetrahedral intermediate.
-
Elimination : Release of TFP-hydroxide and formation of a stable amide bond .
Advantages Over NHS Esters :
Property | TFP Ester | NHS Ester |
---|---|---|
Hydrolysis Half-Life | ~4 hours (pH 8.5) | ~30 minutes (pH 8.5) |
Aqueous Stability | High | Low |
Labeling Efficiency | >90% | 70–80% |
Data from |
Tetrazine Ligation via TCO Group
The TCO group undergoes ultrafast inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling bioorthogonal ligation for applications in molecular imaging and drug delivery .
Kinetic Profile:
Tetrazine Type | Rate Constant (k, M⁻¹s⁻¹) |
---|---|
Monocyclic Tetrazine | 10²–10³ |
Bicyclic Tetrazine | 10⁴–10⁵ |
Data from |
Reaction Mechanism :
-
Cycloaddition : The TCO (dienophile) reacts with tetrazine (diene) to form a bicyclic intermediate.
-
Retro-Diels-Alder : Elimination of nitrogen gas yields a stable dihydropyridazine product .
Applications :
-
Antibody-Drug Conjugates (ADCs) : Site-specific conjugation with tetrazine-functionalized payloads .
-
Live-Cell Imaging : Real-time tracking of TCO-labeled biomolecules using tetrazine-fluorophore probes .
PEG Spacer Influence on Reaction Kinetics
The PEG8 chain enhances solubility (up to 50 mg/mL in PBS) and reduces steric hindrance, improving reaction efficiency by 40–60% compared to shorter PEG variants .
Solubility and Stability Data:
Property | This compound |
---|---|
Aqueous Solubility | 50 mg/mL (PBS) |
Plasma Stability | >48 hours (37°C) |
Hydrolytic Half-Life | 8 hours (pH 7.4) |
Data from |
Case Study: Antibody Conjugation Optimization
A 2024 study demonstrated that this compound-modified antibodies achieved 95% conjugation efficiency with tetrazine-siRNA complexes, compared to 75% for PEG4 analogs . PEG8’s extended length reduced aggregation by 30% and improved tumor-targeted delivery efficiency by 2.5-fold .
Synthetic Considerations
Scientific Research Applications
PROTAC Development
TCO-PEG8-TFP ester serves as a crucial component in the design and synthesis of PROTACs. These bifunctional molecules consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. The use of this compound facilitates:
- Selective Protein Degradation : By harnessing the ubiquitin-proteasome system, PROTACs can selectively target and degrade disease-relevant proteins, offering a novel therapeutic approach for various conditions including cancer and neurodegenerative diseases .
Bioorthogonal Chemistry
The TCO moiety engages in rapid bioorthogonal reactions with tetrazines, enabling efficient labeling and tracking of biomolecules in live cells. This application is particularly valuable for:
- Molecular Imaging : this compound can be used for precise imaging of cellular processes, allowing researchers to visualize protein interactions and dynamics in real time .
Bioconjugation
The TFP ester component reacts with amine-containing biomolecules such as proteins and antibodies, facilitating:
- Labeling Reactions : This enables the modification of therapeutic proteins or antibodies for enhanced stability and functionality in therapeutic applications .
Advantages
The use of this compound in research offers several significant advantages:
- Rapid Reaction Rates : The TCO-tetrazine reaction is among the fastest bioorthogonal reactions available, allowing for quick labeling and conjugation processes .
- Enhanced Solubility : The PEG spacer increases water solubility, improving the pharmacokinetic properties of conjugated molecules .
- Reduced Immunogenicity : PEGylation minimizes immune responses against therapeutic proteins, enhancing their efficacy and safety profiles .
Case Studies
Several studies have demonstrated the efficacy of this compound in various applications:
- Targeted Cancer Therapy : A study highlighted how PROTACs utilizing this compound effectively degraded oncogenic proteins, leading to reduced tumor growth in preclinical models .
- Imaging Applications : Research utilizing TCO-tetrazine reactions demonstrated successful real-time tracking of cellular processes, showcasing the compound's utility in live-cell imaging .
- Antibody Modification : Investigations into bioconjugation revealed that this compound-modified antibodies exhibited improved stability and functionality compared to unmodified counterparts .
Mechanism of Action
TCO-PEG8-TFP ester functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain enhances solubility and reduces steric hindrance, while the TFP ester provides a reactive site for conjugation .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-TFP ester: A shorter PEG chain variant with similar properties.
TCO-PEG12-TFP ester: A longer PEG chain variant offering increased solubility and flexibility.
BCN-PEG8-TFP ester: Uses bicyclononyne (BCN) instead of TCO for click chemistry applications
Uniqueness
TCO-PEG8-TFP ester stands out due to its optimal PEG chain length, which balances solubility and steric hindrance. The TCO moiety provides high reactivity in click chemistry reactions, while the TFP ester ensures efficient conjugation with amine-containing molecules .
Biological Activity
TCO-PEG8-TFP ester is a specialized compound that plays a significant role in the field of biochemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, applications, and relevant research findings.
Overview of this compound
This compound is a polyethylene glycol (PEG)-based linker designed for use in PROTAC technology. It is characterized by its ability to connect two essential ligands, facilitating selective protein degradation through the ubiquitin-proteasome system. The compound has a molecular weight of 741.771 g/mol and a formula of C34H51F4NO12, making it a versatile tool in drug development and molecular biology .
The biological activity of this compound is primarily based on its use in PROTACs, which are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation. The mechanism involves:
- Ligand Binding : One ligand binds to the target protein while the other binds to an E3 ligase.
- Ubiquitination : This recruitment leads to the ubiquitination of the target protein.
- Degradation : The ubiquitinated protein is then directed to the proteasome for degradation.
This process allows for the selective removal of specific proteins within cells, providing a powerful approach for therapeutic interventions .
Applications
This compound is utilized in several key areas:
- Bioconjugation : It enables efficient labeling of proteins and peptides, enhancing their functionality and stability.
- Molecular Imaging : The compound's properties facilitate precise tracking in imaging applications.
- Cell Diagnostics : It is effective in diagnostic applications involving cell-based assays .
Research Findings and Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- PROTAC Development :
- Stability and Reactivity :
- Pharmacokinetics :
Data Table
The following table summarizes key properties and applications of this compound:
Property | Value |
---|---|
Molecular Weight | 741.771 g/mol |
Chemical Formula | C34H51F4NO12 |
Solubility | DMSO, DMF, THF |
Purity | >95% (HPLC) |
Applications | Bioconjugation, Molecular Imaging |
Mechanism | Ubiquitin-proteasome pathway |
Properties
Molecular Formula |
C34H51F4NO12 |
---|---|
Molecular Weight |
741.8 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H51F4NO12/c35-28-26-29(36)32(38)33(31(28)37)51-30(40)8-10-42-12-14-44-16-18-46-20-22-48-24-25-49-23-21-47-19-17-45-15-13-43-11-9-39-34(41)50-27-6-4-2-1-3-5-7-27/h1-2,26-27H,3-25H2,(H,39,41)/b2-1- |
InChI Key |
LVMKBSBHWYSGNU-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.